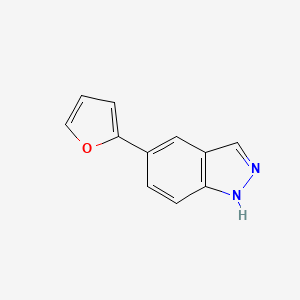

5-FURAN-2-YL-1H-INDAZOLE

Description

The exact mass of the compound 5-(furan-2-yl)-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-11(14-5-1)8-3-4-10-9(6-8)7-12-13-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMFLSORFDHFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693053 | |

| Record name | 5-(Furan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-43-5 | |

| Record name | 5-(Furan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885272-43-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Furan-2-yl-1H-indazole for Researchers and Drug Development Professionals

Introduction: The Significance of the Indazole Nucleus in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, renowned for its versatile biological activities. As a bioisostere of indole, it is a core component in numerous pharmacologically active compounds, demonstrating a broad spectrum of therapeutic potential, including anti-tumor, anti-inflammatory, and analgesic properties. The functionalization of the indazole ring system is a critical aspect of medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical properties and biological targets. This guide focuses on the synthesis of a specific, high-value derivative, 5-furan-2-yl-1H-indazole, a compound of significant interest for the development of novel therapeutic agents. Our primary focus will be on the most robust and widely adopted synthetic strategy: the Suzuki-Miyaura cross-coupling reaction.

Primary Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for the formation of carbon-carbon bonds, offering a powerful and versatile tool for the synthesis of biaryl and heteroaryl compounds.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids make it an ideal choice for the synthesis of this compound. The core of this transformation involves the coupling of a 5-halo-1H-indazole, typically 5-bromo-1H-indazole, with 2-furylboronic acid in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices

The selection of reagents and conditions for the Suzuki-Miyaura coupling is critical for achieving high yields and purity.

-

Palladium Catalyst and Ligand: The choice of the palladium catalyst and its associated ligand is paramount. For the coupling of heteroaryl halides, catalysts that are both electron-rich and sterically hindered often provide the best results. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) is a highly effective and commonly used catalyst for this type of transformation, demonstrating excellent yields in relatively short reaction times.[1] The dppf ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

-

Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently employed. Potassium carbonate is a cost-effective and efficient choice for this reaction.[1]

-

Solvent System: The solvent system must be capable of dissolving both the organic and inorganic reagents. A mixture of an ethereal solvent like dimethoxyethane (DME) or 1,4-dioxane with water is often used to facilitate the dissolution of the carbonate base and the boronic acid.[1][3]

-

Temperature: The reaction is typically heated to ensure a reasonable reaction rate. A temperature of 80°C is often sufficient to drive the reaction to completion within a few hours.[1]

Reaction Mechanism: The Catalytic Cycle

The synthesis of this compound via the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 5-bromo-1H-indazole, forming a Pd(II) intermediate.

-

Transmetalation: The 2-furylboronic acid, activated by the base, transfers the furan group to the palladium center, displacing the bromide.

-

Reductive Elimination: The desired product, this compound, is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Diagram of the Suzuki-Miyaura Catalytic Cycle for the Synthesis of this compound

Caption: Catalytic cycle for the Suzuki-Miyaura synthesis.

Experimental Protocol: A Self-Validating System

This detailed protocol is based on established procedures for similar Suzuki-Miyaura cross-coupling reactions of 5-bromoindazoles.[1][4]

Materials and Reagents:

-

5-Bromo-1H-indazole

-

2-Furylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME), anhydrous

-

Water, deionized

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-indazole (1.0 equiv), 2-furylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,2-dimethoxyethane (DME) and deionized water (typically a 4:1 to 5:1 ratio of DME to water). Add the [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride catalyst (typically 0.05 to 0.10 equiv).

-

Reaction: Heat the reaction mixture to 80°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[1]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Data Presentation: Expected Outcomes

The Suzuki-Miyaura coupling is a high-yielding reaction. Based on similar transformations reported in the literature, the expected yield for the synthesis of this compound should be in the range of 70-95%.[1]

| Parameter | Recommended Condition | Expected Outcome |

| Catalyst | [Pd(dppf)Cl₂] | High catalytic activity, good yields |

| Base | K₂CO₃ | Efficient activation of boronic acid |

| Solvent | DME/Water | Good solubility for all reagents |

| Temperature | 80 °C | Reasonable reaction rate |

| Reaction Time | 2-4 hours | Typically sufficient for completion |

| Yield | - | 70-95% |

Alternative Synthetic Strategies: A Brief Overview

While the Suzuki-Miyaura coupling is the most direct and reliable method, other modern synthetic strategies could potentially be adapted for the synthesis of this compound. These are presented here for consideration in specialized applications or for the exploration of novel synthetic routes.

C-H Activation/Functionalization

Direct C-H activation of the indazole ring at the 5-position followed by coupling with a furan derivative is a conceptually elegant and atom-economical approach. Transition-metal catalysis, particularly with rhodium or cobalt, has been employed for the C-H functionalization of indazoles.[5][6] However, achieving regioselectivity at the C5 position can be challenging and may require a directing group. Further research would be needed to develop a specific protocol for the C5-furanylation of indazole via this method.

Cycloaddition Reactions

[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings, including the pyrazole core of the indazole system.[7] A potential, albeit more complex, retrosynthetic approach could involve the construction of the indazole ring with the furan moiety already appended to one of the precursors. For instance, a cycloaddition between a substituted aryne and a diazo compound bearing a furan group could be envisioned. This would represent a more convergent but likely more challenging synthetic design.

Conclusion: A Robust Pathway to a Key Intermediate

The synthesis of this compound is most effectively and reliably achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields, mild conditions, and a straightforward experimental procedure, making it highly suitable for both academic research and industrial drug development. The detailed protocol provided in this guide, grounded in established literature, offers a self-validating system for the successful synthesis of this important heterocyclic compound. While alternative methods such as C-H activation and cycloaddition reactions present intriguing possibilities for future exploration, the Suzuki-Miyaura coupling remains the gold standard for this particular transformation.

References

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Indazole synthesis [organic-chemistry.org]

Physicochemical properties of 5-FURAN-2-YL-1H-INDAZOLE (solubility, pKa, logP)

An In-Depth Technical Guide to the Physicochemical Properties of 5-FURAN-2-YL-1H-INDAZOLE

Introduction

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its unique bicyclic arrangement, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets. The derivatization of this core with other heterocyclic systems, such as furan, introduces novel structural and electronic features that can modulate pharmacological activity.[3] This guide focuses on a specific derivative, this compound, a molecule of interest for researchers and drug development professionals.[4]

Understanding the fundamental physicochemical properties of a compound is a cornerstone of successful drug discovery. These properties—namely solubility, pKa, and lipophilicity (logP)—govern a molecule's behavior from initial synthesis and formulation through to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo. This document provides a comprehensive analysis of the available data for this compound, blending computational predictions with established experimental methodologies to offer a practical guide for its application in research and development.

Core Physicochemical Profile

While extensive experimental data for this compound is not yet publicly available, computational models provide valuable initial estimates for its key physicochemical parameters. These predictions serve as a critical starting point for experimental design and hypothesis generation.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₁H₈N₂O | ChemicalBook[5], PubChemLite[6] |

| Molecular Weight | 184.19 g/mol | ChemicalBook[5] |

| pKa | 13.81 ± 0.40 | ChemicalBook[5] |

| XlogP | 2.3 | PubChemLite[6] |

| Boiling Point | 381.0 ± 17.0 °C | ChemicalBook[5] |

| Density | 1.286 ± 0.06 g/cm³ | ChemicalBook[5] |

Aqueous Solubility

Significance in Drug Development: Aqueous solubility is a critical determinant of a drug candidate's bioavailability. A compound must dissolve in the gastrointestinal tract to be absorbed into the bloodstream. Poor solubility can lead to low and variable oral bioavailability, posing significant challenges for formulation and clinical efficacy. For laboratory research, solubility dictates the choice of solvents and the design of in vitro assays.

Analysis of this compound: Currently, there is no published experimental solubility data for this compound.[7] The molecule's structure, featuring two heterocyclic aromatic rings, suggests it is likely to have low aqueous solubility. The planar, rigid system with limited hydrogen bond donors (one N-H group) and acceptors (one furan oxygen, two pyrazole nitrogens) contributes to a stable crystal lattice, which can be challenging to disrupt with water molecules. For a related isomer, 3-(furan-2-yl)-1H-indazole, pH-dependent solubility has been reported as 200 mg/L at pH 4 and 71 mg/L at pH 7, indicating that solubility may be influenced by the compound's ionization state.[8]

Experimental Protocol: Kinetic Solubility Assessment

The kinetic solubility assay is a high-throughput method used early in drug discovery to estimate a compound's solubility under non-equilibrium conditions, which often reflects the conditions in the gut.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), typically at 10 mM.

-

Aqueous Dilution: Add a small aliquot of the DMSO stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) to achieve a final DMSO concentration of 1-2%. This rapid dilution causes the compound to precipitate out of solution.

-

Equilibration: The solution is shaken or agitated for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for the formation of a saturated solution in equilibrium with the precipitate.

-

Separation: The precipitated solid is removed by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Caption: Workflow for Kinetic Solubility Assay.

pKa (Ionization Constant)

Significance in Drug Development: The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms.[9] This property profoundly impacts solubility, permeability across biological membranes, and binding to the target protein.[10] For instance, the ionized form is typically more water-soluble, while the neutral form is more membrane-permeable. Understanding the pKa is crucial for predicting a drug's behavior in different physiological compartments (e.g., stomach pH ~1.5-3.5, intestine pH ~6.0-7.4, blood pH ~7.4).

Analysis of this compound: The predicted pKa for this compound is approximately 13.81.[5] This value corresponds to the deprotonation of the N-H proton on the pyrazole ring, making the compound a very weak acid. This high pKa indicates that the molecule will be predominantly in its neutral form at all physiologically relevant pH values. Consequently, its solubility and permeability will not be significantly modulated by pH changes within the body. The lack of a basic pKa suggests that it will not become protonated and charged in the acidic environment of the stomach.

Computational and Experimental Approaches to pKa

The prediction of pKa values often involves quantum mechanical calculations combined with machine learning models.[10][11] These methods analyze the electronic structure and stability of the protonated and deprotonated species in solution. While computationally derived values are highly useful for initial screening, experimental verification is essential for lead optimization.

Experimental Protocol: Potentiometric Titration

-

Solubilization: Dissolve an accurately weighed amount of this compound in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH) for an acidic pKa. Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve, where half of the compound has been neutralized.

Caption: Acidic dissociation of the indazole N-H proton.

Lipophilicity (logP)

Significance in Drug Development: Lipophilicity, the affinity of a compound for a lipid-like environment, is quantified by the partition coefficient (P) or its logarithm (logP). It is a key parameter in the widely used Lipinski's Rule of 5 for predicting drug-likeness.[12] LogP influences membrane permeability, plasma protein binding, metabolic clearance, and volume of distribution. An optimal logP range (typically 1-3) is often sought to balance solubility and permeability for good oral absorption.

Analysis of this compound: The predicted XlogP for this compound is 2.3.[6] This value falls within the desirable range for oral drug candidates, suggesting a favorable balance between aqueous solubility and membrane permeability. A logP of 2.3 indicates that the compound is approximately 200 times more soluble in an organic solvent (like n-octanol) than in water. This level of lipophilicity is consistent with its potential to cross cellular membranes via passive diffusion.

Experimental Protocol: Shake-Flask Method for logP Determination

This classic method directly measures the partitioning of a compound between two immiscible liquid phases.

Methodology:

-

Phase Preparation: Prepare a biphasic system of n-octanol and water (or a buffer of a specific pH). The two phases are pre-saturated with each other by vigorous mixing followed by separation.

-

Compound Addition: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

Partitioning: The two phases are combined in a separatory funnel and shaken vigorously for a set time to allow the compound to partition and reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of the compound in each phase is measured using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Shake-Flask method for logP determination.

Conclusion

This compound presents a physicochemical profile, based on computational predictions, that is favorable for a drug discovery starting point. Its predicted lipophilicity (XlogP ≈ 2.3) is well-positioned for oral absorption, and its very weak acidity (predicted pKa ≈ 13.8) ensures it remains in a neutral, membrane-permeable state across the physiological pH range. The primary anticipated challenge is its likely low aqueous solubility, a common feature of rigid, aromatic molecules.

For researchers and drug development professionals, the immediate next step is the experimental validation of these predicted properties. Accurate measurements of solubility, pKa, and logP are essential for building robust structure-activity relationships (SAR) and for guiding the optimization of this promising scaffold into viable clinical candidates. The methodologies outlined in this guide provide a clear framework for obtaining this critical data.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 885272-43-5 [amp.chemicalbook.com]

- 6. PubChemLite - 5-(furan-2-yl)-1h-indazole (C11H8N2O) [pubchemlite.lcsb.uni.lu]

- 7. bio-fount.com [bio-fount.com]

- 8. chembk.com [chembk.com]

- 9. routledge.com [routledge.com]

- 10. optibrium.com [optibrium.com]

- 11. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 5-FURAN-2-YL-1H-INDAZOLE

Abstract

This technical guide provides a comprehensive analysis of the structural and geometric properties of 5-furan-2-yl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, this document synthesizes information from analogous compounds, spectroscopic data, and established synthetic methodologies to present a robust predictive model of its molecular architecture. We will explore a probable synthetic route, detail expected spectroscopic signatures, and, through expert analysis of related crystal structures, predict the molecular geometry, intermolecular interactions, and crystal packing of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this important molecular scaffold.

Introduction: The Significance of the Furan-Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[2][3] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, allows for versatile substitution and interaction with various biological targets.[4][5] When combined with a furan moiety, another key heterocycle known for its diverse biological activities, the resulting this compound presents a molecule with significant potential in drug discovery, particularly in the fields of oncology and neurology.[1] Understanding the precise three-dimensional arrangement of atoms in this molecule is paramount for predicting its behavior in biological systems and for the rational design of new, more potent derivatives.

Synthesis and Spectroscopic Characterization

A robust understanding of a molecule's structure begins with its synthesis and characterization. For this compound, a highly efficient and widely applicable method for its synthesis is the Suzuki-Miyaura cross-coupling reaction.[6][7][8][9]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a plausible and efficient pathway for the synthesis of this compound.

Step 1: Preparation of Reactants

-

5-Bromo-1H-indazole: This starting material is commercially available or can be synthesized from 4-bromo-2-methylaniline.

-

2-Furanboronic acid: This is a commercially available reagent.

-

Palladium Catalyst: A common choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Base: An aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically used.

-

Solvent: A mixture of toluene and ethanol, or dioxane and water, is a suitable solvent system.

Step 2: Reaction Setup

-

To a flame-dried Schlenk flask, add 5-bromo-1H-indazole (1 equivalent), 2-furanboronic acid (1.2-1.5 equivalents), and the palladium catalyst (0.02-0.05 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system, followed by the aqueous base (2 equivalents).

Step 3: Reaction Execution and Work-up

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed by standard spectroscopic methods.

| Spectroscopic Data | Predicted Observations |

| ¹H NMR | The spectrum would show characteristic signals for the indazole and furan protons. The indazole protons would appear as doublets and a singlet in the aromatic region (approx. 7.5-8.5 ppm). The furan protons would exhibit signals in the range of 6.5-7.7 ppm. A broad singlet for the N-H proton of the indazole ring would be observed at a downfield shift (above 10 ppm). |

| ¹³C NMR | The spectrum would display signals for all 11 carbon atoms. The carbons of the indazole ring would resonate in the range of 110-140 ppm, while the furan carbons would appear between 105-145 ppm. |

| Mass Spec (HRMS) | The high-resolution mass spectrum would show the molecular ion peak corresponding to the exact mass of C₁₁H₈N₂O (m/z 184.0637).[10] |

| Infrared (IR) | The IR spectrum would feature a characteristic N-H stretching vibration around 3100-3300 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, and C=C and C=N stretching vibrations would be present in the 1400-1600 cm⁻¹ region. |

Predicted Molecular Geometry and Crystal Structure

In the absence of a dedicated crystal structure for this compound, we can infer its geometric properties by analyzing a closely related molecule, 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone, for which crystallographic data is available.[11]

Molecular Geometry

The molecular structure of this compound consists of a planar indazole ring system directly linked to a furan ring.

Diagram of the Molecular Structure

Caption: Molecular structure of this compound.

Based on the analysis of analogous structures, the following geometric parameters are predicted:

| Geometric Parameter | Predicted Value/Observation | Justification from Analogous Structures |

| Indazole Ring Planarity | The indazole ring system is expected to be approximately planar. | In 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone, the indazole ring system is nearly planar, with maximum deviations of 0.0037 Å and -0.0198 Å.[11] |

| Furan Ring Planarity | The furan ring will also be planar. | The furan ring is an aromatic heterocycle and is inherently planar. |

| Dihedral Angle | A significant dihedral angle is expected between the mean planes of the indazole and furan rings. This angle is likely to be in the range of 60-80 degrees. | The analogous structure shows dihedral angles of 80.10° and 65.97° between the indazole and furan rings in its two crystallographically independent molecules.[11] This twist is due to steric hindrance between the ortho protons of the two rings. |

| Bond Lengths and Angles | Bond lengths and angles are predicted to be within the normal ranges for sp² hybridized carbons and nitrogens in aromatic systems. | The bond lengths and angles in 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone are reported to be within normal ranges.[11] |

Intermolecular Interactions and Crystal Packing

The solid-state packing of this compound will be governed by a combination of intermolecular forces.

-

Hydrogen Bonding: The presence of the N-H group in the indazole ring is a strong hydrogen bond donor. It is highly probable that the crystal structure will feature intermolecular N-H···N hydrogen bonds, leading to the formation of dimers or chains. In the crystal structure of 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone, C-H···N and C-H···O hydrogen bonds are observed, forming sheets.[11]

-

π-π Stacking: The planar aromatic systems of both the indazole and furan rings are conducive to π-π stacking interactions. These interactions, where the rings stack on top of each other in a parallel or offset fashion, will play a significant role in the overall crystal packing. In the analog, π-π interactions are present between neighboring furan and indazole rings with a centroid-centroid distance of 3.8708 Å.[11]

-

C-H···π Interactions: Weak hydrogen bonds involving the C-H bonds of both rings and the π-systems of adjacent molecules are also expected to contribute to the stability of the crystal lattice.[11]

Diagram of Predicted Intermolecular Interactions

Caption: Predicted intermolecular interactions in the crystal lattice.

Conclusion

While awaiting a definitive single-crystal X-ray analysis of this compound, this technical guide provides a scientifically grounded and comprehensive overview of its structural and geometric characteristics. Through a plausible synthetic protocol, predicted spectroscopic data, and a detailed predictive analysis based on a closely related crystal structure, we have constructed a robust model of this important molecule. The indazole and furan rings are expected to be individually planar, with a significant dihedral angle between them. The crystal packing is likely to be dominated by a network of N-H···N hydrogen bonds and π-π stacking interactions. These insights are crucial for the continued development of furan-indazole derivatives as promising candidates in drug discovery and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caribjscitech.com [caribjscitech.com]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PubChemLite - 5-(furan-2-yl)-1h-indazole (C11H8N2O) [pubchemlite.lcsb.uni.lu]

- 11. 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism and isomeric forms of 5-FURAN-2-YL-1H-INDAZOLE

An In-Depth Technical Guide to the Tautomerism and Isomeric Forms of 5-FURAN-2-YL-1H-INDAZOLE

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] The inherent phenomenon of annular tautomerism in the indazole ring system presents both a challenge and an opportunity in drug design and development.[2] This guide provides a detailed examination of the tautomeric and isomeric landscape of this compound, a molecule of significant interest for its potential applications in oncology and neurology.[3] We will dissect the structural nuances of its primary tautomeric forms, the 1H- and 2H-indazoles, and provide a framework for their unambiguous characterization. This document synthesizes established theoretical principles with practical, field-proven experimental protocols, offering a comprehensive resource for professionals engaged in the synthesis, characterization, and application of substituted indazoles.

The Principle of Annular Tautomerism in the Indazole Scaffold

Indazole, a ten-π electron aromatic heterocyclic system, exhibits prototropic tautomerism, a process involving the relocation of a proton.[4][5] This phenomenon, specifically annular tautomerism in heterocyclic systems, results in the existence of two primary, interconvertible isomers: the 1H-indazole and the 2H-indazole.[6][7]

-

1H-Indazole: This form features a benzenoid structure, with the mobile proton residing on the N1 nitrogen atom.

-

2H-Indazole: This isomer possesses a quinonoid-like structure, with the proton located on the N2 nitrogen.

Due to the difference in energy between these forms, the 1H-tautomer is generally the thermodynamically more stable and, therefore, the predominant form in gas-phase, solution, and solid states for most substituted indazoles.[2][4][8][9] Theoretical calculations for the parent indazole molecule estimate the 1H tautomer to be more stable by approximately 3.6 to 5.3 kcal/mol.[10] However, it is crucial to recognize that the position of this equilibrium can be influenced by factors such as the electronic nature of substituents, solvent polarity, and solid-state packing forces, occasionally favoring the 2H form.[11][12]

For this compound, the specific electronic contributions of the furan substituent at the C5 position must be considered. The equilibrium between its 1H and 2H tautomers dictates its physicochemical properties, receptor binding interactions, and metabolic stability, making its precise characterization a non-negotiable aspect of drug development.

Caption: Annular tautomeric equilibrium of 5-furan-2-yl-indazole.

A Multi-Pronged Approach to Tautomer Characterization

Caption: Integrated workflow for tautomer and isomer identification.

Spectroscopic Elucidation in Solution

Spectroscopic methods are the frontline tools for probing tautomeric equilibria in solution. The choice of solvent is critical, as it can influence the position of the equilibrium. Therefore, it is recommended to perform analyses in a range of solvents with varying polarities (e.g., CDCl₃, DMSO-d₆).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for distinguishing between 1H- and 2H-indazole isomers in solution.[4] Key diagnostic signals in ¹H and ¹³C NMR spectra allow for confident structural assignment.

Table 1: Predicted Diagnostic NMR Shifts for Tautomers of 5-furan-2-yl-indazole

| Nucleus | Tautomer | Predicted Chemical Shift (δ, ppm) | Rationale & Key Differences |

| ¹H | 1H-Indazole | ~8.1 | The H-3 proton is moderately shielded.[8] |

| 2H-Indazole | >8.4 | The H-3 proton is significantly deshielded in the 2H isomer due to the adjacent C=N bond and altered ring electronics.[8] | |

| 1H-Indazole | ~13.4 (broad) | A characteristic broad singlet for the N-H proton is a hallmark of the 1H tautomer.[8] | |

| 2H-Indazole | Absent | The N-H proton is absent in the 2H tautomer (unless proton exchange is occurring). | |

| ¹³C | 1H-Indazole | ~135 | Chemical shift for C7a (bridgehead carbon). |

| 2H-Indazole | ~145-150 | C7a is typically deshielded in the 2H isomer compared to the 1H form.[13][14] | |

| 1H-Indazole | ~120 | Chemical shift for C3. | |

| 2H-Indazole | ~128-132 | C3 is often deshielded in the 2H tautomer.[13][14] |

Protocol 1: High-Resolution NMR Analysis

-

Sample Preparation: Prepare solutions of the compound (~5-10 mg) in deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in high-quality NMR tubes.

-

¹H NMR Acquisition:

-

Utilize a high-resolution spectrometer (≥400 MHz).

-

Acquire a standard 1D ¹H spectrum with a spectral width of at least 0-16 ppm to ensure observation of the potentially broad N-H proton.

-

Obtain a sufficient number of scans for a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Techniques like APT or DEPT can be used to aid in assigning carbon types.

-

-

2D NMR Acquisition (for unambiguous assignment):

-

HMBC (Heteronuclear Multiple Bond Correlation): This is critical. Look for long-range correlations from the N-H proton (if observable) to carbons C3 and C7a to definitively confirm the 1H tautomer. In the 2H tautomer, correlations from H3 to C7a and C4 would be expected.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Can reveal through-space proximity, for instance, between the furan protons and the indazole ring protons, helping to confirm the overall connectivity and conformation.

-

-

Data Analysis: Compare the observed chemical shifts, particularly for H3 and C7a, with established literature values for 1H- and 2H-indazoles to determine the predominant tautomer in each solvent.[4][8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The benzenoid system of the 1H-indazole and the quinonoid system of the 2H-indazole possess distinct chromophores, leading to different absorption maxima (λmax).[15][16]

-

Expected Spectra: 1H-indazoles typically show benzenoid-type absorption bands. 2H-indazoles, with their extended quinonoid conjugation, are expected to exhibit a λmax at a longer wavelength (a bathochromic shift) compared to their 1H counterparts.

Protocol 2: UV-Vis Spectrophotometric Analysis

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare dilute solutions (e.g., 10-50 µM) of the compound in spectroscopic grade solvents (e.g., ethanol, acetonitrile, cyclohexane).

-

Data Acquisition:

-

Scan a wavelength range from approximately 200 nm to 400 nm.

-

Use a solvent-filled cuvette as the reference.

-

Record the wavelength of maximum absorbance (λmax) for each solvent.

-

-

Data Analysis: Compare the λmax values. A significant red shift in λmax would be indicative of a higher population of the 2H tautomer. This data should be correlated with both NMR findings and computational predictions.[17]

Computational Chemistry: Predicting Stability and Spectra

Theoretical calculations, particularly using Density Functional Theory (DFT), are an indispensable tool for corroborating experimental findings.[11][18] They provide quantitative estimates of the relative thermodynamic stabilities of tautomers and can predict spectroscopic properties.

Protocol 3: DFT-Based Computational Analysis

-

Structure Preparation: Build the 3D structures of both the 1H- and 2H-tautomers of 5-furan-2-yl-indazole using molecular modeling software.

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimization and frequency calculations for both tautomers in the gas phase and with a solvent model (e.g., PCM) using a functional like B3LYP with a suitable basis set (e.g., 6-31G** or higher).[11][12]

-

The absence of imaginary frequencies confirms a true energy minimum.

-

Compare the zero-point corrected electronic energies (ΔE_ZPE) to determine the relative stability. The tautomer with the lower energy is predicted to be the more stable form.

-

-

Spectroscopic Prediction:

-

NMR: Use the optimized geometries to calculate NMR chemical shifts using the GIAO method. Compare the predicted shifts for H3 and other key nuclei with experimental data.

-

UV-Vis: Perform Time-Dependent DFT (TD-DFT) calculations on the optimized structures to predict the electronic transition energies and corresponding λmax values.

-

Definitive Solid-State Structure: X-ray Crystallography

While solution-state methods characterize dynamic equilibria, single-crystal X-ray crystallography provides an unambiguous, static picture of the molecular structure in the solid state.[19] This technique definitively determines bond lengths, bond angles, and, most importantly, the exact location of the hydrogen atom on the indazole nitrogen.

Protocol 4: Single-Crystal X-ray Diffraction

-

Crystallization: The primary challenge is to grow high-quality single crystals. This is often a process of systematic screening.

-

Techniques include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Screen a wide array of solvents and solvent/anti-solvent pairs (e.g., ethanol, ethyl acetate, hexane, dichloromethane).

-

-

Data Collection:

-

Mount a suitable crystal on a diffractometer.

-

Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[20]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell and space group.

-

Solve the structure using direct or Patterson methods to generate an initial electron density map.[20]

-

Refine the structural model against the experimental data. The position of the N-H proton can typically be located in the difference Fourier map, confirming its attachment to either N1 or N2.

-

-

Causality and Interpretation: The resulting crystal structure provides irrefutable evidence of the preferred tautomeric form in the solid state. This outcome is governed by a combination of the intrinsic thermodynamic stability of the tautomer and the most favorable intermolecular interactions (e.g., hydrogen bonding, π-stacking) that maximize crystal lattice energy.

Conclusion

The characterization of tautomerism in this compound is a critical step in its journey from a chemical entity to a potential therapeutic agent. The 1H-tautomer is anticipated to be the more stable form, a hypothesis that can be rigorously tested through the integrated application of NMR and UV-Vis spectroscopy, validated by DFT calculations. For definitive proof, particularly in the solid state, single-crystal X-ray crystallography remains the gold standard. By employing the multi-faceted, self-validating workflow detailed in this guide, researchers and drug developers can establish a robust structural foundation, enabling confident progression into further pharmacological and toxicological evaluation.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tautomer - Wikipedia [en.wikipedia.org]

- 6. caribjscitech.com [caribjscitech.com]

- 7. Tautomer [chemeurope.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the In Silico ADMET Profile of 5-Furan-2-yl-1H-indazole

Executive Summary

In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is paramount. The journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic and safety profiles being major causes of late-stage attrition. This guide provides a comprehensive, in-depth analysis of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 5-furan-2-yl-1H-indazole (CAS: 885272-43-5) , a heterocyclic compound with potential as a scaffold in medicinal chemistry.[1] By leveraging a suite of validated in silico models, we will construct a holistic ADMET profile, demonstrating a workflow that enables researchers to make data-driven decisions, prioritize resources, and intelligently guide the optimization of lead compounds. This document is intended for drug development professionals, medicinal chemists, and computational scientists seeking to integrate predictive modeling into their discovery pipeline.

The Imperative of Predictive ADMET in Drug Discovery

The biological activity of a compound is only one facet of its potential as a therapeutic agent. Its ability to reach the target site in sufficient concentration and for an adequate duration, without causing undue toxicity, is governed by its ADMET properties.[2] Experimental determination of these properties is resource-intensive and often not feasible for large numbers of compounds in the early discovery phases.[3] In silico ADMET prediction offers a rapid, cost-effective alternative to screen vast chemical libraries, identify potential liabilities, and guide the design-test-analyze cycle.[4][5] This proactive approach minimizes the risk of costly late-stage failures and accelerates the overall development timeline.[2]

Our subject, this compound, is a molecule of interest due to the established biological significance of the indazole core in fields like oncology.[1] Its ADMET profile is currently uncharacterized, making it an ideal candidate for a comprehensive computational assessment.

Methodological Workflow: A Self-Validating System

The credibility of any in silico prediction hinges on the robustness of the underlying models and a clear, logical workflow. Our approach integrates multiple predictive endpoints, creating a network of data points that collectively inform the compound's viability.

Step-by-Step Computational Protocol

-

Compound Structuring: The canonical SMILES (Simplified Molecular Input Line Entry System) representation for this compound, c1cc2c(cn[nH]2)cc1c1ccoc1, is obtained and used as the primary input for all predictive models.

-

Physicochemical Characterization: Foundational molecular properties are calculated. These descriptors are not only important in their own right but also serve as key inputs for more complex ADMET models.

-

ADMET Endpoint Prediction: The compound's structure is systematically processed through models predicting Absorption, Distribution, Metabolism, Excretion, and various Toxicity endpoints.

-

Data Synthesis and Analysis: The quantitative and qualitative outputs are aggregated and analyzed. The key is not to view each prediction in isolation but to interpret the complete profile, identifying potential strengths and liabilities and understanding the interplay between different properties.

Caption: High-level workflow for in silico ADMET prediction.

Absorption: The Gateway to Systemic Exposure

For a drug to be effective, particularly one administered orally, it must first be absorbed into the bloodstream.[6] We predict this by first evaluating the compound's fundamental physicochemical properties and then using models that simulate gastrointestinal absorption and overall bioavailability.

Physicochemical Profile and 'Drug-Likeness'

Christopher Lipinski's "Rule of Five" (RO5) provides a foundational rule-of-thumb for evaluating the drug-likeness of a compound concerning oral absorption.[9][10] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: molecular weight ≤ 500 Daltons, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.[11][12]

Table 1: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 184.19 g/mol [13] | ≤ 500 | Yes |

| logP (Octanol-Water Partition) | 2.85 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Polar Surface Area (PSA) | 43.8 Ų | < 140 Ų (general CNS penetration) | Yes |

| Rotatable Bonds | 1 | ≤ 10 | Yes |

Analysis: this compound exhibits a highly favorable physicochemical profile. It complies with all components of Lipinski's Rule of Five, suggesting it possesses the fundamental characteristics for good oral absorption.[14] Its low molecular weight and moderate lipophilicity (logP) strike a good balance between aqueous solubility and membrane permeability.

Caption: Decision logic for Lipinski's Rule of Five compliance.

Predicted Bioavailability and Permeability

Beyond simple rules, sophisticated models can predict key absorption parameters.

Table 2: Predicted Absorption Properties

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Human Oral Bioavailability | > 80% | High likelihood of being well-absorbed after oral administration. |

| Caco-2 Permeability (logPapp) | > 0.9 | High permeability across the intestinal wall is predicted. |

| Human Intestinal Absorption | > 90% | High fraction of the dose is expected to be absorbed from the gut. |

Analysis: The predictive models reinforce the positive assessment from the physicochemical analysis. The compound is predicted to be highly permeable and well-absorbed, leading to excellent oral bioavailability. This is a significant advantage for any potential oral drug candidate.[15][16]

Distribution: Reaching the Target

After absorption, a drug must be distributed throughout the body, and critically, it must reach its intended therapeutic target. Key considerations are how it travels in the blood (plasma protein binding) and its ability to cross biological barriers like the blood-brain barrier.

Blood-Brain Barrier (BBB) Penetration & P-gp Efflux

The blood-brain barrier is a highly selective membrane that protects the central nervous system (CNS). For drugs targeting the CNS, crossing this barrier is essential; for non-CNS drugs, avoiding it is crucial to prevent side effects.[17] P-glycoprotein (P-gp) is a critical efflux transporter at the BBB that actively pumps substrates out of the brain, limiting their penetration.[18][19]

Caption: Key factors influencing Blood-Brain Barrier (BBB) penetration.

Table 3: Predicted Distribution Properties

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| BBB Penetration | Yes (logBB > 0) | The compound is predicted to cross the blood-brain barrier. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be removed from the brain by P-gp efflux. |

| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins is expected. |

Analysis: The models predict that this compound will penetrate the CNS.[20][21] This is consistent with its favorable PSA and lipophilicity. Crucially, it is not predicted to be a substrate for P-gp, meaning that once it enters the brain, it is less likely to be actively removed.[22][23] This profile makes it a potentially attractive scaffold for developing CNS-active agents. For non-CNS targets, this property could be a liability, requiring structural modification to reduce brain exposure.

Metabolism: Biotransformation and Clearance

Metabolism is the body's process of chemically modifying drugs, primarily in the liver by Cytochrome P450 (CYP) enzymes.[24] This process can inactivate a drug, create active or toxic metabolites, and facilitate excretion.[3] Predicting interactions with key CYP isoforms is crucial for assessing drug-drug interaction potential and metabolic stability.

Table 4: Predicted Metabolic Profile

| Parameter | Predicted Outcome | Implication |

|---|---|---|

| CYP1A2 Inhibitor | Non-inhibitor | Low risk of interactions with drugs metabolized by CYP1A2. |

| CYP2C9 Inhibitor | Non-inhibitor | Low risk of interactions with drugs metabolized by CYP2C9. |

| CYP2C19 Inhibitor | Non-inhibitor | Low risk of interactions with drugs metabolized by CYP2C19. |

| CYP2D6 Inhibitor | Non-inhibitor | Low risk of interactions with drugs metabolized by CYP2D6. |

| CYP3A4 Inhibitor | Non-inhibitor | Low risk of interactions with drugs metabolized by CYP3A4. |

| Metabolic Stability | Likely Stable | The compound is not predicted to be rapidly cleared by liver enzymes. |

Analysis: The compound shows a very clean predicted profile regarding the five major CYP isoforms. It is not predicted to be an inhibitor of any of these key drug-metabolizing enzymes, suggesting a low potential for causing clinically relevant drug-drug interactions. Its predicted metabolic stability indicates it may have a reasonable half-life in the body.

Toxicity: Predicting Adverse Effects

Toxicity is a primary cause of drug failure. In silico toxicology models provide early warnings for some of the most critical safety liabilities.[25]

Cardiotoxicity: hERG Inhibition

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major concern as it can lead to fatal cardiac arrhythmias.[26][27] Early identification of potential hERG blockers is a critical safety checkpoint.[28][29]

Mutagenicity: Ames Test

The Ames test is a widely used bacterial assay to assess a compound's potential to cause mutations in DNA, which is a strong indicator of carcinogenic potential.[30][31] Computational models can effectively predict the outcome of this test.[32]

Table 5: Predicted Toxicity Endpoints

| Parameter | Predicted Outcome | Risk Assessment |

|---|---|---|

| hERG Inhibition | Non-inhibitor (Low Probability) | Low risk of causing drug-induced cardiac arrhythmia. |

| Ames Mutagenicity | Non-mutagenic | Low risk of being a mutagen or carcinogen. |

| Hepatotoxicity (DILI) | Low Probability | Low risk of causing drug-induced liver injury. |

| Skin Sensitization | Non-sensitizer | Low risk of causing an allergic skin reaction. |

Analysis: The predicted toxicity profile for this compound is remarkably clean. It is predicted to be a non-inhibitor of the hERG channel, a critical safety feature. Furthermore, it is predicted to be non-mutagenic in the Ames test and has a low probability of causing liver toxicity. This favorable safety profile significantly enhances its attractiveness as a starting point for a drug discovery program.

Conclusion and Strategic Recommendations

The comprehensive in silico ADMET assessment of this compound reveals a compound with a highly promising, drug-like profile.

-

Strengths: The molecule demonstrates excellent predicted oral bioavailability, driven by strong compliance with Lipinski's rules and high predicted intestinal permeability. Its predicted ability to penetrate the blood-brain barrier, coupled with a lack of P-gp efflux, makes it a compelling scaffold for CNS-targeted therapies. Critically, the compound exhibits a low-risk toxicity profile, with negative predictions for hERG inhibition, Ames mutagenicity, and hepatotoxicity.

-

Potential Liabilities: The primary consideration is its predicted CNS penetration. While a major advantage for CNS targets, it would be a liability for peripherally acting drugs, necessitating structural modifications to increase polarity or introduce P-gp substrate characteristics.

-

Forward Strategy: Based on this profile, this compound is a high-priority scaffold for progression. The next logical steps would be chemical synthesis and in vitro validation of these predictions. Initial assays should focus on confirming Caco-2 permeability, metabolic stability in liver microsomes, and hERG channel activity to experimentally verify the key in silico findings.

This guide demonstrates the power of a robust computational workflow to build a detailed, multi-faceted understanding of a compound's ADMET properties before committing significant resources to its synthesis and experimental testing.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 3. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In silico approaches to predicting drug metabolism, toxicology and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 6. tandfonline.com [tandfonline.com]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. portal.valencelabs.com [portal.valencelabs.com]

- 9. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 10. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

- 13. bio-fount.com [bio-fount.com]

- 14. azolifesciences.com [azolifesciences.com]

- 15. Improving on in-silico prediction of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jnsbm.org [jnsbm.org]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. P-glycoprotein transporter in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Computational models to predict blood-brain barrier permeation and CNS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Comparative in silico prediction of P-glycoprotein-mediated transport for 2010-2020 US FDA-approved drugs using six Web-tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. creative-biolabs.com [creative-biolabs.com]

- 25. [PDF] In silico approaches to predicting drug metabolism, toxicology and beyond. | Semantic Scholar [semanticscholar.org]

- 26. In silico prediction of hERG potassium channel blockage by chemical category approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In silico prediction of hERG blockers using machine learning and deep learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

- 29. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Ames test - Wikipedia [en.wikipedia.org]

- 31. criver.com [criver.com]

- 32. In silico model for mutagenicity (Ames test), taking into account metabolism [pubmed.ncbi.nlm.nih.gov]

Target Identification and Validation for 5-FURAN-2-YL-1H-INDAZOLE: A Technical Guide

Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold

The compound 5-FURAN-2-YL-1H-INDAZOLE represents a compelling starting point for drug discovery, merging two heterocycles, furan and indazole, known for their diverse and significant biological activities.[1][2][3][4][5] The indazole core is a privileged scaffold found in numerous pharmacologically active agents with applications ranging from oncology to neurology, while the furan moiety is a versatile component of many bioactive compounds.[1][2][3][4][5] The unique fusion of these two rings suggests a high potential for novel therapeutic applications, particularly in the development of targeted therapies.[1]

However, the full therapeutic promise of this compound can only be realized through a systematic and rigorous process of target identification and validation. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to navigate this critical path. We will move beyond theoretical listings of techniques, instead focusing on building a logical, self-validating experimental cascade designed to definitively identify the molecular targets of this compound and validate their therapeutic relevance.

Part 1: Hypothesis Generation - Directing the Search

Given the novelty of this compound, a crucial first step is to generate informed hypotheses about its potential molecular targets. This is achieved by leveraging the known biological activities of its constituent chemical motifs.

Known Bioactivities of Constituent Moieties:

| Moiety | Known Biological Activities | Potential Target Classes |

| Indazole | Anti-inflammatory, Anticancer, Antimicrobial, Kinase inhibition, Wnt signaling pathway modulation.[3][4][5] | Protein kinases, Cyclooxygenases (COX), DNA gyrase, Components of the Wnt signaling pathway. |

| Furan | Antibacterial, Antifungal, Antiviral, Anti-inflammatory, Anticancer.[2] | Various enzymes and receptors involved in microbial and cancer cell proliferation. |

Based on this analysis, initial efforts in target identification for this compound should be directed towards, but not limited to, protein kinases, inflammatory pathway components, and targets related to cell proliferation and microbial growth.

Part 2: A Multi-Pronged Strategy for Target Identification

A robust target identification strategy should not rely on a single methodology. Instead, a combination of in silico, affinity-based, and label-free approaches will provide converging lines of evidence, increasing the confidence in putative targets.[6]

In Silico Approaches: Predictive Power

Computational methods offer a rapid and cost-effective means to prioritize potential targets and generate testable hypotheses.[7]

-

Molecular Docking: Utilizing crystal structures of hypothesized targets (e.g., various protein kinases), molecular docking simulations can predict the binding affinity and mode of this compound. This can help to rank potential targets for further experimental validation.

-

Pharmacophore Modeling: Based on the structure of this compound, a pharmacophore model can be generated and used to screen databases of known protein structures to identify proteins with complementary binding sites.

-

Connectivity Mapping: By analyzing the gene expression signature of cells treated with this compound, it is possible to compare this signature to a reference database of signatures from compounds with known mechanisms of action, thereby inferring potential targets or pathways.[6]

Affinity-Based Pull-Down Methods: Direct Capture

These methods utilize a modified version of the small molecule to isolate its binding partners from a complex biological mixture, such as a cell lysate.[8][9]

-

Biotin-Tagged Probe Synthesis: A biotin tag is covalently attached to a position on the this compound molecule that is not critical for its biological activity. This "bait" molecule is then used to "fish" for its binding partners.[8]

-

Affinity Chromatography: The biotinylated probe is incubated with a cell lysate to allow for the formation of probe-target complexes. These complexes are then captured on streptavidin-coated beads. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[8][10]

Experimental Protocol: Affinity-Based Pull-Down

-

Probe Synthesis: Synthesize a biotinylated derivative of this compound. A linker arm, such as polyethylene glycol (PEG), should be used to minimize steric hindrance.[8]

-

Cell Culture and Lysis: Culture relevant cells (e.g., a cancer cell line if anticancer activity is observed) and prepare a cell lysate under non-denaturing conditions to preserve protein structure and interactions.

-

Incubation: Incubate the cell lysate with the biotinylated probe. Include a control incubation with a non-biotinylated competitor compound to identify specific binders.

-

Capture: Add streptavidin-coated agarose or magnetic beads to the lysate to capture the biotinylated probe and its binding partners.[8]

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a denaturing buffer.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the specific bands by mass spectrometry (e.g., LC-MS/MS).[8]

Diagram: Affinity-Based Pull-Down Workflow

Caption: Workflow for identifying protein targets using an affinity-based pull-down approach.

Label-Free Approaches: Circumventing Modification

Label-free methods identify targets by observing changes in protein stability upon drug binding, thus avoiding the potentially confounding effects of chemically modifying the small molecule.[8][9]

-

Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that a protein becomes more resistant to proteolysis when bound to a small molecule.[8][10]

-

Cellular Thermal Shift Assay (CETSA): This method relies on the increased thermal stability of a protein when it is bound to a ligand.

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

-

Cell Lysate Preparation: Prepare a native cell lysate.

-

Compound Treatment: Treat aliquots of the lysate with varying concentrations of this compound and a vehicle control.

-

Protease Digestion: Add a protease (e.g., thermolysin) to each aliquot and incubate for a fixed time.

-

Reaction Quenching: Stop the digestion by adding a denaturing buffer and heating.

-

Analysis: Analyze the samples by SDS-PAGE and Western blotting for candidate proteins or by mass spectrometry for a proteome-wide analysis. Proteins that show increased stability (i.e., less degradation) in the presence of the compound are considered potential targets.[8]

Diagram: DARTS Workflow

Caption: The experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) method.

Part 3: Rigorous Target Validation

Identifying a putative target is only the first step; validating its role in the observed biological effect of the compound is paramount.[11][12][13]

Genetic Validation: The Gold Standard

Genetic methods provide the most compelling evidence for target validation by directly manipulating the expression of the target protein.[14]

-

Gene Knockdown (RNAi/CRISPR): Reducing the expression of the target protein using siRNA, shRNA, or CRISPR-Cas9 should phenocopy the effect of the compound. For example, if this compound inhibits cancer cell proliferation, knocking down the target protein should also inhibit proliferation.

-

Gene Overexpression: Overexpressing the target protein may lead to resistance to the compound, as higher concentrations of the drug would be needed to achieve the same level of target engagement.

Pharmacological Validation: Probing the Interaction

This involves using chemical and biochemical tools to confirm the direct interaction between the compound and the target.

-

In Vitro Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and kinetics of this compound to the purified target protein.

-

Enzyme Inhibition Assays: If the identified target is an enzyme, its activity should be measured in the presence of varying concentrations of the compound to determine the IC50 value.[11]

-

Cellular Target Engagement Assays: Techniques like CETSA can be used in intact cells to confirm that the compound is engaging the target in a cellular context.

Quantitative Data Summary Table:

| Validation Method | Key Parameter | Expected Outcome for a Validated Target |

| RNAi/CRISPR Knockdown | Cellular Phenotype | Phenocopies the effect of the compound |

| Gene Overexpression | Compound EC50 | Increased EC50 (resistance) |

| Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | Low nanomolar to micromolar range |

| Enzyme Inhibition Assay | IC50 | Potent inhibition |

| Cellular Thermal Shift Assay (CETSA) | Thermal Stability | Increased thermal stability in the presence of the compound |

Conclusion and Future Directions

The journey from a promising chemical scaffold like this compound to a validated drug target is a meticulous process that demands a multi-faceted and rigorous approach. By integrating in silico predictions with robust experimental techniques such as affinity-based pull-downs and label-free methods, researchers can confidently identify high-quality target candidates. Subsequent validation through genetic and pharmacological approaches is essential to establish a causal link between target engagement and the desired therapeutic effect.[13] The successful execution of the strategies outlined in this guide will not only elucidate the mechanism of action of this compound but also pave the way for its potential development as a novel therapeutic agent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ijabbr.com [ijabbr.com]

- 3. caribjscitech.com [caribjscitech.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 7. fiveable.me [fiveable.me]

- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

- 13. sygnaturediscovery.com [sygnaturediscovery.com]

- 14. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Laboratory Synthesis of 5-Furan-2-yl-1H-indazole

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 5-furan-2-yl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This guide offers a step-by-step methodology, insights into the rationale behind experimental choices, safety precautions, and expected characterization data.

Introduction: The Significance of this compound

Indazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The fusion of a benzene ring with a pyrazole ring endows the indazole moiety with unique electronic properties and the ability to participate in various biological interactions. The introduction of a furan ring at the 5-position of the indazole core, yielding this compound, creates a novel chemical entity with potential applications in oncology, neurology, and agricultural chemistry.[2][3] The furan moiety can act as a hydrogen bond acceptor and introduce specific steric and electronic features, making this compound an attractive building block for the synthesis of new therapeutic agents.[4]

This application note details a reliable laboratory-scale synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromo-1H-indazole and furan-2-ylboronic acid. This method is chosen for its high functional group tolerance, generally good yields, and well-understood mechanism.[5]

Reaction Principle: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[5] The catalytic cycle, depicted below, involves three key steps:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (5-bromo-1H-indazole) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the organoboron species (furan-2-ylboronic acid) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product (this compound) and regenerating the palladium(0) catalyst.[5]

References

Application Notes & Protocols: High-Throughput Screening Assays for 5-FURAN-2-YL-1H-INDAZOLE

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent kinase inhibitors used in oncology.[1][2][3][4] The compound 5-FURAN-2-YL-1H-INDAZOLE combines this powerful indazole core with a furan moiety, a heterocyclic ring also known for a wide spectrum of biological activities.[5][6] This unique combination makes it a compelling candidate for drug discovery campaigns, particularly in areas like oncology and inflammation where kinases and apoptosis are central therapeutic targets.[2][7]